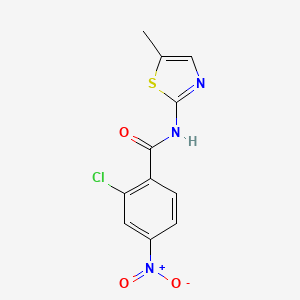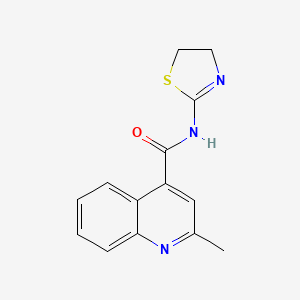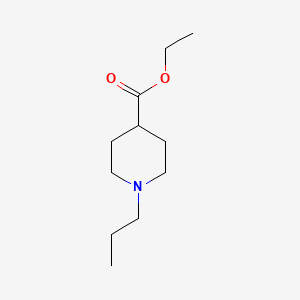
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the activation of the caspase pathway in cancer cells. Caspases are enzymes that play a crucial role in apoptosis, or programmed cell death. The compound induces the activation of caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately resulting in apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide induces apoptosis in cancer cells without affecting normal cells. The compound has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in lab experiments is its specificity for cancer cells. The compound induces apoptosis in cancer cells without affecting normal cells, making it a potentially effective anticancer agent. However, a limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the appropriate dosage and potential side effects of the compound.
Zukünftige Richtungen
There are several potential future directions for the study of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One direction is the investigation of the compound's potential as an anticancer agent in animal models. Additionally, the antibacterial activity of the compound could be further studied to determine its potential as an antibacterial agent. Further research could also explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy. Finally, the mechanism of action of the compound could be further elucidated to better understand its effects on cancer cells.
In conclusion, 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has potential applications in various scientific research fields. Its specificity for cancer cells and antibacterial activity make it a promising candidate for further study as an anticancer and antibacterial agent. However, further research is needed to determine its appropriate dosage and potential side effects.
Synthesemethoden
The synthesis of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the reaction of 2-amino-5-methylthiazole with 4-nitrobenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting product is then chlorinated with thionyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential use as an anticancer agent. Research has shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been investigated for its antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)8-3-2-7(15(17)18)4-9(8)12/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBXBQBADFFBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)




![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)

![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
